molecular formula C13H14ClN3O B3239423 (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol CAS No. 1420898-70-9

(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol

Cat. No.: B3239423
CAS No.: 1420898-70-9
M. Wt: 263.72 g/mol
InChI Key: TZHDRROLKMWHCU-UHFFFAOYSA-N
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Description

(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol is a chemical compound that features a quinoxaline ring substituted with a chlorine atom at the third position, a pyrrolidine ring at the second position, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound such as glyoxal.

    Chlorination: The quinoxaline ring is then chlorinated at the third position using reagents like thionyl chloride or phosphorus pentachloride.

    Pyrrolidine Substitution: The chlorinated quinoxaline is reacted with pyrrolidine under basic conditions to introduce the pyrrolidine ring at the second position.

    Methanol Group Addition: Finally, the methanol group is introduced via a nucleophilic substitution reaction using a suitable methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline ring can undergo reduction reactions to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the quinoxaline ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

    (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)propanol: Similar structure but with a propanol group instead of methanol.

    (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)butanol: Similar structure but with a butanol group instead of methanol.

Uniqueness: (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanol group allows for specific interactions that are not possible with longer alkyl chains, making it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

[1-(3-chloroquinoxalin-2-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-12-13(17-7-3-4-9(17)8-18)16-11-6-2-1-5-10(11)15-12/h1-2,5-6,9,18H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHDRROLKMWHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3N=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223631
Record name 2-Pyrrolidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420898-70-9
Record name 2-Pyrrolidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420898-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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